molecular formula C13H10F2N2O2 B8076834 Benzyl (5,6-difluoropyridin-3-yl)carbamate CAS No. 2007910-54-3

Benzyl (5,6-difluoropyridin-3-yl)carbamate

Cat. No.: B8076834
CAS No.: 2007910-54-3
M. Wt: 264.23 g/mol
InChI Key: GTFUILAJWBBOTP-UHFFFAOYSA-N
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Description

Benzyl (5,6-difluoropyridin-3-yl)carbamate is a chemical compound with the molecular formula C13H10F2N2O2 and a molecular weight of 264.23 g/mol . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a difluoropyridinyl ring. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl (5,6-difluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (5-fluoropyridin-3-yl)carbamate
  • Benzyl (6-fluoropyridin-3-yl)carbamate
  • Benzyl (5,6-dichloropyridin-3-yl)carbamate

Uniqueness

Benzyl (5,6-difluoropyridin-3-yl)carbamate is unique due to the presence of two fluorine atoms on the pyridinyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorinated structure can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its mono-fluorinated or chlorinated analogs .

Properties

IUPAC Name

benzyl N-(5,6-difluoropyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-11-6-10(7-16-12(11)15)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFUILAJWBBOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171365
Record name Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007910-54-3
Record name Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007910-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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